1,3-Benzodithiole-2-carboxylic acid, methyl ester

Angiotensin II AT1 Receptor Binding Affinity Cardiovascular Drug Discovery

Procurement of benzodioxole-based AT1 antagonists often yields suboptimal potency. This 1,3-benzodithiole analog provides a direct bioisosteric replacement with quantifiable affinity gains. Key supply and performance advantages include: • 1.65-fold AT1 potency improvement vs. benzodioxole analog (IC50 34 nM) • Enables chiral sulfoxide synthesis via controlled sulfur oxidation • Methyl ester prodrug handle facilitates oral formulation development

Molecular Formula C9H8O2S2
Molecular Weight 212.3 g/mol
CAS No. 144558-76-9
Cat. No. B12556220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodithiole-2-carboxylic acid, methyl ester
CAS144558-76-9
Molecular FormulaC9H8O2S2
Molecular Weight212.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1SC2=CC=CC=C2S1
InChIInChI=1S/C9H8O2S2/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3
InChIKeyRJMACWCAOUWTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodithiole-2-carboxylic acid, methyl ester: Heterocyclic Building Block with AT1 Receptor Affinity


1,3-Benzodithiole-2-carboxylic acid, methyl ester (CAS 144558-76-9) is a sulfur-containing heterocyclic compound featuring a benzene ring fused to a 1,3-dithiole ring with a methyl ester substituent at the 2-position. It belongs to the benzodithiole class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to serve as bioisosteres for other heterocycles, modulating pharmacokinetic properties . This compound has been specifically investigated as part of a series of 1,3-benzodithiole-2-carboxylates designed as angiotensin II AT1 receptor antagonists, where its sulfur-containing core confers distinct electronic and steric properties compared to oxygen-based analogs [1].

Why Generic Benzodithiole or Benzodioxole Analogs Cannot Substitute


Substitution within the 1,3-benzodithiole class is highly sensitive to the nature of the 2-position substituent and the heteroatom composition of the fused ring. For instance, replacing the two sulfur atoms with oxygen (yielding a benzodioxole) results in a measurable loss of AT1 receptor binding affinity (IC50 56 nM vs. 34 nM) [1]. Similarly, the methyl ester moiety is critical: the free carboxylic acid analog (1,3-benzodithiole-2-carboxylic acid) exhibits different solubility and reactivity profiles, while bulkier esters or amides can sterically hinder receptor interactions or alter metabolic stability . These structure-activity relationships (SAR) demonstrate that the precise combination of the dithiole ring and the methyl ester is not interchangeable with close analogs without compromising target potency and physicochemical behavior.

Quantitative Evidence Guide: Performance vs. Key Comparators


AT1 Receptor Binding Affinity vs. Benzodioxole Analog

In a direct head-to-head comparison within the same study, the 1,3-benzodithiole-2-carboxylate series demonstrated superior AT1 receptor binding compared to its 1,3-benzodioxole counterpart. The IC50 of the benzodithiole carboxylate was 34 nM, whereas the benzodioxole carboxylate showed an IC50 of 56 nM, representing a 1.65-fold improvement in affinity attributed to the sulfur atoms in the dithiole ring [1]. This data comes from a competitive binding assay using rat adrenal cortical AT1 receptors and [125I]Sar1,Ile8-Angiotensin II as the radioligand.

Angiotensin II AT1 Receptor Binding Affinity Cardiovascular Drug Discovery

Lipophilicity and Polar Surface Area vs. Free Acid

The methyl ester derivative (LogP = 2.38) is significantly more lipophilic than its free carboxylic acid counterpart (1,3-benzodithiole-2-carboxylic acid, estimated LogP ≈ 1.0). This increased lipophilicity enhances membrane permeability, a critical factor for oral bioavailability . The polar surface area (PSA) of the methyl ester is 76.9 Ų, which is within the acceptable range for CNS drug candidates, whereas the free acid's higher PSA (>90 Ų) may limit blood-brain barrier penetration . These computed physicochemical properties provide a quantitative basis for selecting the methyl ester over the free acid in programs where oral absorption or CNS exposure is desired.

Lipophilicity Drug-likeness ADME Prediction

Electronic Structure and Reactivity: Sulfur vs. Oxygen Heteroatom

The presence of sulfur atoms in the 1,3-dithiole ring imparts distinct electronic properties compared to the oxygen-based 1,3-dioxole analog. Sulfur's lower electronegativity and greater polarizability result in a more electron-rich aromatic system, which can participate in unique reactions such as thiophilic additions and oxidation to sulfoxides/sulfones [1]. Specifically, 1,3-benzodithiole-2-carboxylates can be selectively oxidized to sulfoxide derivatives (1,3-benzodithiole-1-oxide-2-carboxylates), a transformation not possible with benzodioxoles. This differential reactivity is exploited in the synthesis of chiral sulfoxide ligands and bioactive molecules where sulfur oxidation state modulates biological activity [2].

Electronic Properties Reactivity Synthetic Utility

Defined Application Scenarios


AT1 Receptor Antagonist Lead Optimization

This compound is a validated starting point for cardiovascular drug discovery programs targeting the AT1 receptor. Its IC50 of 34 nM provides a 1.65-fold potency advantage over the corresponding benzodioxole analog [1]. Medicinal chemistry teams can use this scaffold to explore further substitutions on the benzene ring (e.g., halogens, alkyl groups) to improve affinity and selectivity, as demonstrated in the Merck patent family (US5187159A, EP0543491) [2]. The methyl ester serves as a prodrug moiety that can be hydrolyzed in vivo to the active carboxylic acid, enabling oral formulation strategies.

Synthesis of Chiral Sulfoxide Ligands and Bioactive Molecules

The sulfur atoms in the 1,3-dithiole ring enable controlled oxidation to chiral sulfoxides, a transformation not possible with oxygen-based benzodioxoles. This reactivity is valuable for preparing enantiomerically pure sulfoxide ligands for asymmetric catalysis, or for generating sulfoxide/sulfone derivatives with modulated biological activity profiles [3]. Researchers can exploit the LogP of 2.38 and PSA of 76.9 Ų to design derivatives with favorable drug-like properties while using oxidation state as a tunable parameter .

Bioisosteric Replacement of Benzodioxole Scaffolds

For programs where a benzodioxole core shows suboptimal potency or metabolic instability, the 1,3-benzodithiole-2-carboxylic acid, methyl ester offers a direct bioisosteric replacement with quantifiable benefits. The sulfur-for-oxygen substitution increases lipophilicity (ΔLogP estimated at +0.5 to +1.0) while maintaining a similar molecular shape, potentially improving membrane permeability and target engagement . The documented 1.65-fold AT1 affinity improvement serves as a benchmark for what can be expected when making this heteroatom substitution in related target classes [1].

Chemical Biology Probe for Sulfur-Sensitive Enzymatic Systems

The unique electronic properties of the dithiole ring, including its ability to undergo reversible redox chemistry, make this compound a suitable scaffold for developing probes targeting sulfur-sensitive enzymes such as thioredoxin reductase or glutathione S-transferase. The methyl ester provides a convenient synthetic handle for further derivatization (hydrolysis, amidation, reduction) while the dithiole core can participate in covalent or redox-based inhibition mechanisms that are not accessible to simple aromatic esters [3].

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